(R)-1-Methyl-2-aminomethylpyrrolidine
Overview
Description
(R)-1-Methyl-2-aminomethylpyrrolidine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Platinum Complexes in Cancer Research
A study by Diakos et al. (2009) synthesized platinum(II) complexes using 2-aminomethylpyrrolidine ligands for cancer treatment. These complexes showed promising activity against ovarian cancer, providing a potential avenue for developing new anticancer drugs (Diakos et al., 2009).
DNA-binding Studies
Research by Diakos, Fenton, and Hambley (2006) investigated the binding of (R)-1-Methyl-2-aminomethylpyrrolidine to DNA. They found that the structure of the ligand affected the binding process, leading to the formation of multiple isomers, which is significant for understanding the interaction of such compounds with DNA (Diakos, Fenton, & Hambley, 2006).
Synthesis of Chiral Metal Complexes
Fenton et al. (1992) developed a new stereospecific N4 tetradentate ligand, N,N′-di(2-picolyl)-N′-methyl-2-aminomethylpyrrolidine, for metal complexes. These complexes, upon coordination with cobalt(III), showed distinct electronic absorption and chiroptical properties, which could be utilized in various fields of chemical research (Fenton et al., 1992).
Efficient Synthesis Methods
Zhao et al. (2006) described a high-yielding and practical synthesis method for (R)-2-methylpyrrolidine, a compound closely related to this compound. This method can be crucial for scalable production of such compounds (Zhao et al., 2006).
Antitumor Platinum Complexes
A study by Morikawa et al. (1991) synthesized and examined the antitumor activity and nephrotoxicity of platinum complexes, including (R)-2-aminomethylpyrrolidine. The findings contribute to the understanding of the efficacy and safety profile of these compounds in cancer treatment (Morikawa et al., 1991).
Glycine-Site NMDA Receptor Antagonist
Smith and Meldrum (1992) explored R-(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, a molecule structurally similar to this compound, as a glycine-site NMDA receptor antagonist, showcasing its potential in treating neurological disorders (Smith & Meldrum, 1992).
Asymmetric Aldol Reactions in Water
Shen and Ji (2012) synthesized proline derivatives modified β-cyclodextrin, including (S)-2-aminomethylpyrrolidine, for asymmetric aldol reactions in water. Such reactions are fundamental in organic chemistry and can lead to the creation of various biologically active molecules (Shen & Ji, 2012).
Properties
IUPAC Name |
[(2R)-1-methylpyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKJRCMBLLXNH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-53-8 | |
Record name | [(2R)-1-methylpyrrolidin-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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